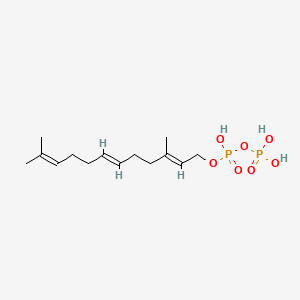![molecular formula C14H18N4O3 B1237814 3,5-dimethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1237814.png)
3,5-dimethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(2,4,5-trimethoxyphenyl)methanimine is a member of methoxybenzenes.
Applications De Recherche Scientifique
DNA Binding and Molecular Docking Studies : A study by Jilloju et al. (2021) developed a method for synthesizing a series of compounds including ones similar to the specified chemical. They found that certain synthesized compounds showed promising results in DNA binding and molecular docking studies, indicating potential applications in biochemistry and pharmaceutical research (Jilloju et al., 2021).
Synthesis and Characterization of CuI Complexes : Drabent et al. (2003) synthesized new CuI complexes using Schiff-base-containing triazole ligands, closely related to the compound . These complexes were characterized by different techniques, suggesting applications in the field of coordination chemistry and material science (Drabent et al., 2003).
Nuclear Magnetic Resonance Spectroscopy : Jacobsen and Jonge (1987) utilized nuclear magnetic resonance spectroscopy to study the methylation of triazine compounds, which are structurally related to the chemical of interest. This study contributes to the understanding of chemical reactions and properties in similar compounds (Jacobsen & Jonge, 1987).
Antimicrobial Activities : Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This research indicates the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Crystal Structure Analysis : Research by Dolzhenko et al. (2008) involved the crystallographic study of a compound similar to the one , providing insights into the molecular structure and potential applications in crystal engineering (Dolzhenko et al., 2008).
Synthesis of Porous Crystals in Copper(I) Complexes : Another study by Drabent et al. (2004) reported the synthesis and properties of new copper(I) complexes with Schiff-base-containing triazole ligands, suggesting potential applications in the development of materials with porous structures (Drabent et al., 2004).
Antifungal Agents Synthesis : Beyzaei et al. (2019) proposed an efficient synthesis method for 1,2,4-triazole derivatives, demonstrating their potential as antifungal agents (Beyzaei et al., 2019).
Propriétés
Nom du produit |
3,5-dimethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine |
|---|---|
Formule moléculaire |
C14H18N4O3 |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(2,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C14H18N4O3/c1-9-16-17-10(2)18(9)15-8-11-6-13(20-4)14(21-5)7-12(11)19-3/h6-8H,1-5H3/b15-8+ |
Clé InChI |
UDCZCGWPYUIRIU-OVCLIPMQSA-N |
SMILES isomérique |
CC1=NN=C(N1/N=C/C2=CC(=C(C=C2OC)OC)OC)C |
SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C=C2OC)OC)OC)C |
SMILES canonique |
CC1=NN=C(N1N=CC2=CC(=C(C=C2OC)OC)OC)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1237733.png)

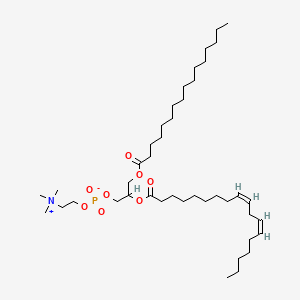
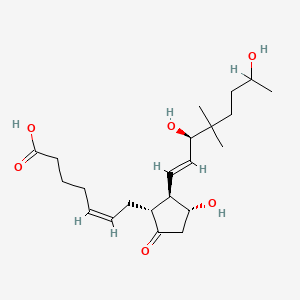
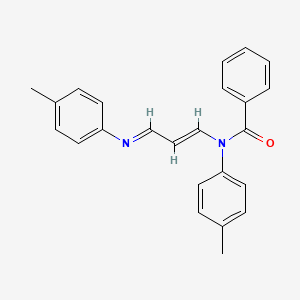




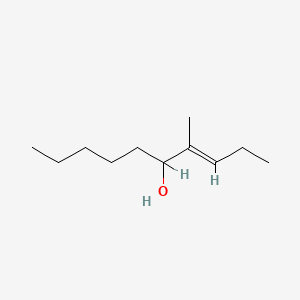
![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)

